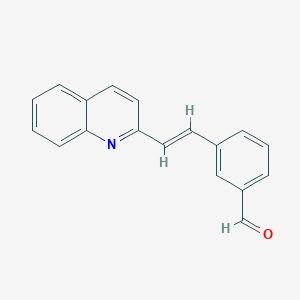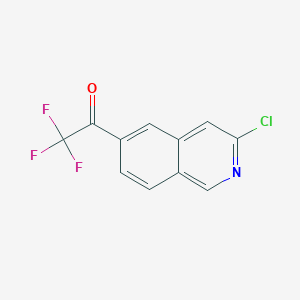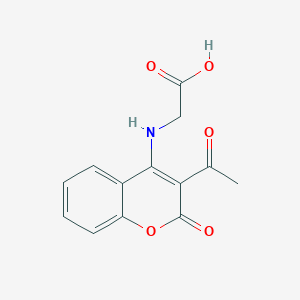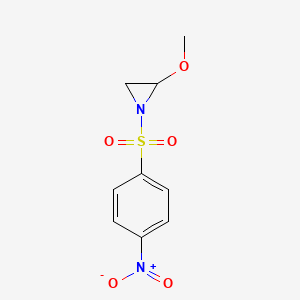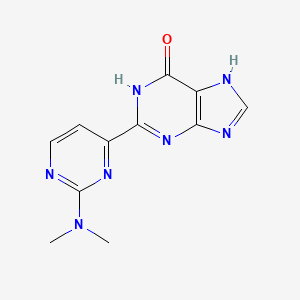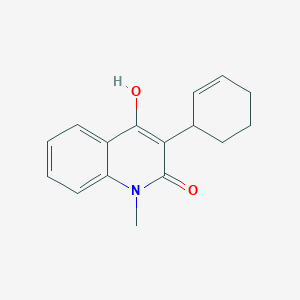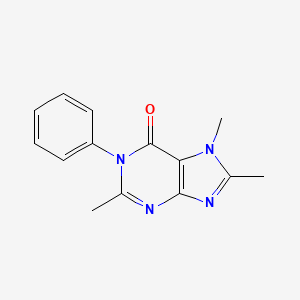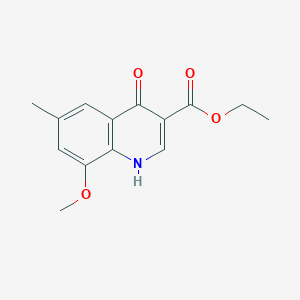![molecular formula C18H14O2 B11858654 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one CAS No. 114208-70-7](/img/structure/B11858654.png)
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is a complex organic compound belonging to the class of indeno[2,1-b]pyrans This compound is characterized by its unique fused ring structure, which includes a phenyl group and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one typically involves a multi-step process. One common method involves the reaction of phthalaldehyde with 2-(1-phenylethylidene) malononitrile in the presence of a base such as triethylamine (Et3N) in dimethylformamide (DMF) solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyran ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochromic reactions, where it changes color upon exposure to light. This property is attributed to the reversible formation of colored isomers through the excitation of singlet and triplet states . The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
3-Phenyl-3H-naphtho[2,1-b]pyran: Similar structure but with a naphthalene ring instead of an indene ring.
2-Oxo-4-phenyl-2,5-dihydroindeno[1,2-b]pyran-3-carbonitrile: Another indeno[2,1-b]pyran derivative with a nitrile group.
Uniqueness: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is unique due to its specific fused ring structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
114208-70-7 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
3-phenyl-4,9-dihydro-3H-indeno[2,1-b]pyran-2-one |
InChI |
InChI=1S/C18H14O2/c19-18-15(12-6-2-1-3-7-12)11-16-14-9-5-4-8-13(14)10-17(16)20-18/h1-9,15H,10-11H2 |
Clave InChI |
BPPPHWGFPKNDEM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
